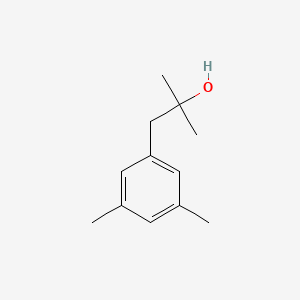

1-(3,5-dimethylphenyl)-2-methylpropan-2-ol

Description

1-(3,5-Dimethylphenyl)-2-methylpropan-2-ol (CAS: 164394-51-8) is a tertiary alcohol with a molecular formula of C₁₂H₁₈O and a molecular weight of 178.27 g/mol. Its structure consists of a 3,5-dimethylphenyl group attached to a branched propan-2-ol backbone. The tertiary alcohol group imparts lower water solubility compared to primary or secondary alcohols due to increased hydrophobicity.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9-5-10(2)7-11(6-9)8-12(3,4)13/h5-7,13H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPNKLCISLBGIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(C)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenyl)-2-methylpropan-2-ol typically involves the reaction of 3,5-dimethylbenzyl chloride with a suitable organometallic reagent, such as methylmagnesium bromide (Grignard reagent), followed by hydrolysis. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might include optimization steps to increase yield and purity, such as using high-purity reagents, controlled reaction temperatures, and efficient purification techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-dimethylphenyl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Although less common, the compound can be reduced under specific conditions to yield hydrocarbons.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

Oxidation: Formation of 3,5-dimethylbenzophenone or 3,5-dimethylbenzoic acid.

Reduction: Formation of 3,5-dimethylphenylmethane.

Substitution: Formation of 3,5-dimethylphenyl derivatives with various substituents.

Scientific Research Applications

1-(3,5-dimethylphenyl)-2-methylpropan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of phenyl-substituted alcohols on biological systems.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a solvent or reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-2-methylpropan-2-ol involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through its ability to modulate biochemical pathways, potentially involving oxidative stress or inflammatory responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variation: Methoxy vs. Methyl Groups

- 1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol (CAS: 34489-36-6, C₁₂H₁₈O₃, MW: 210.27 g/mol) replaces the methyl groups on the phenyl ring with methoxy (-OCH₃) substituents. Methoxy groups are electron-donating via resonance, altering the electronic environment of the aromatic ring. This increases polarity and may enhance solubility in polar solvents compared to the methyl-substituted analog. Such derivatives are often employed in zeolite synthesis or as intermediates in pharmaceutical research .

Positional Isomerism: Propan-1-ol vs. Propan-2-ol

- 1-(3,5-Dimethylphenyl)-2-methylpropan-1-ol (CAS: 164394-51-8, C₁₂H₁₈O, MW: 178.27 g/mol) is a positional isomer with the hydroxyl group on the first carbon of the propanol chain (secondary alcohol). Secondary alcohols generally exhibit stronger hydrogen bonding, leading to higher boiling points and greater water solubility than tertiary alcohols. This structural difference could influence its reactivity in esterification or oxidation reactions .

Functional Group Variation: Amino vs. Hydroxyl Group

- 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol (CAS: 1017419-02-1, C₁₂H₁₇NO, MW: 191.27 g/mol) substitutes the hydroxyl group with an amino (-NH₂) group. Amino alcohols are versatile intermediates in pharmaceutical synthesis, enabling participation in amide bond formation or Schiff base reactions. The amino group also introduces basicity, altering solubility and reactivity profiles compared to the hydroxyl-containing analog .

Complex Derivatives: Ester and Indole Analogues

- Ethyl 2-(2-[ethyl(3,5-dimethylphenyl)amino]phenyl)acetate (C₂₁H₂₇NO₂, MW: 325.44 g/mol) and 1-(3,5-Dimethylphenyl)indolin-2-one (C₁₇H₁₇NO, MW: 251.33 g/mol) feature extended aromatic systems and functional groups like esters or ketones. These compounds are synthesized via multi-step reactions (e.g., nucleophilic substitutions, esterifications) with moderate yields (~49–52%). Their complexity makes them suitable as intermediates in drug discovery or materials science .

Fulvene Derivatives with Dimethylphenyl Groups

- Pentafulvenes such as 1,3-diphenyl-6-(3,5-dimethylphenyl)pentafulvene (C₂₅H₂₂, MW: 322.45 g/mol) incorporate dimethylphenyl substituents into conjugated cyclic systems. These compounds exhibit unique electronic properties, making them candidates for materials science applications. The dimethylphenyl group enhances steric bulk and stabilizes reaction intermediates, as evidenced by yields up to 51% in cycloaddition reactions .

Data Table: Structural and Functional Comparison

Biological Activity

1-(3,5-Dimethylphenyl)-2-methylpropan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tertiary alcohol structure with a dimethylphenyl group, which contributes to its chiral nature. This chirality is crucial for interactions with biological macromolecules such as enzymes and receptors, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can act as inhibitors of tyrosinase, an enzyme critical in melanin production .

- Receptor Modulation : It may also modulate receptor activity, influencing signal transduction pathways that are vital for cellular functions.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit strong antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is linked to various diseases.

2. Anti-Melanogenic Effects

Analogous compounds have demonstrated the ability to inhibit melanin production by targeting tyrosinase activity. This suggests that this compound could be explored for cosmetic applications or treatments for hyperpigmentation disorders .

3. Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. Preliminary studies indicate that while some analogs show significant cytotoxic effects at high concentrations, others maintain cell viability at lower doses . This highlights the need for further investigation into the therapeutic window of this compound.

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

Synthesis and Application

The synthesis of this compound can be achieved through various organic synthesis methods. Its applications span across medicinal chemistry and materials science due to its unique structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.